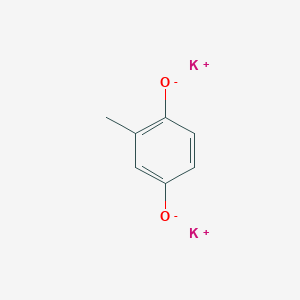
Potassium2-methylbenzene-1,4-bis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium2-methylbenzene-1,4-bis(olate) is an organometallic compound that features a potassium ion coordinated to a 2-methylbenzene-1,4-bis(olate) ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium2-methylbenzene-1,4-bis(olate) can be synthesized through the reaction of 2-methylbenzene-1,4-diol with potassium hydroxide. The reaction typically involves dissolving 2-methylbenzene-1,4-diol in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of Potassium2-methylbenzene-1,4-bis(olate) as a precipitate .
Industrial Production Methods
While specific industrial production methods for Potassium2-methylbenzene-1,4-bis(olate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium2-methylbenzene-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives of the aromatic ring.
Scientific Research Applications
Potassium2-methylbenzene-1,4-bis(olate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Potassium2-methylbenzene-1,4-bis(olate) involves its ability to coordinate with metal ions and participate in redox reactions. The compound can act as a ligand, forming complexes with various metal ions, which can then participate in catalytic cycles. The aromatic ring and the bis(olate) groups provide sites for electrophilic and nucleophilic attacks, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Potassium2-methylpropane-2-olate
- Potassium tert-butoxide
- Potassium ethane-1,2-bis(olate)
Uniqueness
Potassium2-methylbenzene-1,4-bis(olate) is unique due to its aromatic structure and the presence of two bis(olate) groups, which provide multiple reactive sites. This makes it more versatile in chemical reactions compared to similar compounds like Potassium2-methylpropane-2-olate and Potassium tert-butoxide, which have simpler structures and fewer reactive sites .
Properties
Molecular Formula |
C7H6K2O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
dipotassium;2-methylbenzene-1,4-diolate |
InChI |
InChI=1S/C7H8O2.2K/c1-5-4-6(8)2-3-7(5)9;;/h2-4,8-9H,1H3;;/q;2*+1/p-2 |
InChI Key |
MDEAKRDBQIFFEQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)[O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















